(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid adheres to IUPAC nomenclature, with the boronic acid group positioned at the pyridine ring’s 3-carbon, adjacent to a hydroxyl group at position 2 and a methyl group at position 6. The chlorine substituent occupies position 5, completing the aromatic ring’s substitution pattern. The molecular formula is C₆H₇BClNO₃ , and its molecular weight is 187.39 g/mol . The SMILES notation CC1=C(Cl)C=C(B(O)O)C(O)=N1 accurately represents the connectivity of substituents, emphasizing the hydroxypyridine core and boronic acid functionality.
| Property | Value |
|---|---|
| CAS Number | 2377609-90-8 |
| Molecular Formula | C₆H₇BClNO₃ |
| Molecular Weight | 187.39 g/mol |
| MDL Number | MFCD31543951 |
| SMILES | CC1=C(Cl)C=C(B(O)O)C(O)=N1 |
Crystallographic and Spectroscopic Characterization
While direct crystallographic data for this compound are limited, structural analogs provide insights into its potential behavior. For example, hydroxypyridine derivatives often exhibit planar aromatic rings stabilized by intramolecular hydrogen bonding between hydroxyl and adjacent nitrogen atoms. The boronic acid group’s electron-withdrawing effect may influence bond lengths and angles, as observed in related pyridinylboronic acids.
Spectroscopic data remains sparse, but expected signatures include:
- IR : Peaks for B–O–H (broad, ~3,300 cm⁻¹) and C–O (hydroxyl, ~1,250–1,350 cm⁻¹).
- ¹H NMR : Signals for the methyl group (~2.6 ppm), aromatic protons (~7.0–8.5 ppm), and broad hydroxyl/boronic acid protons (~4.0–5.0 ppm).
- ¹³C NMR : Distinct shifts for boronated carbon (~100–120 ppm), aromatic carbons (~120–150 ppm), and methyl carbon (~20–30 ppm).
Tautomeric Behavior and Prototropic Equilibria
The hydroxypyridine moiety enables keto-enol tautomerism, where the hydroxyl group at position 2 may transfer a proton to the adjacent nitrogen, forming an enol tautomer. This equilibrium is influenced by:
- Electronic Effects : The electron-withdrawing chlorine at position 5 stabilizes the keto form by delocalizing negative charge.
- Steric Factors : The methyl group at position 6 minimizes steric hindrance, favoring planar aromatic structures.
- Solvent and pH : Protic solvents and acidic conditions likely shift the equilibrium toward the enol form, while aprotic solvents stabilize the keto tautomer.
Studies on analogous systems (e.g., 2-pyridone/2-hydroxypyridine) indicate that tautomerization energies range from 7–10 kcal/mol, with the keto form often dominating in solution.
Comparative Analysis with Related Pyridinylboronic Acid Derivatives
Reactivity Trends :
- Suzuki Coupling : The boronic acid group facilitates cross-coupling with aryl halides, but steric hindrance from the methyl and hydroxyl groups may reduce reaction rates compared to less-substituted derivatives.
- Tautomer Stability : The presence of both hydroxyl and boronic acid groups increases acidity, potentially enhancing binding to diols in sensing applications.
Properties
IUPAC Name |
(5-chloro-6-methyl-2-oxo-1H-pyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2,11-12H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUGPLZXYGPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(NC1=O)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid typically involves the borylation of 5-chloro-2-hydroxy-6-methylpyridine. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out at room temperature or slightly elevated temperatures, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and automated systems are often employed to handle the reagents and reaction conditions efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the reaction.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Ketones and Aldehydes: Formed through oxidation of the hydroxyl group.
Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon bonds. This compound also acts as a ligand in coordination chemistry, influencing the reactivity and selectivity of metal-catalyzed reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
The compound is compared below with analogs based on substitution patterns, reactivity, and applications.
Substitution Pattern and Electronic Effects
Key Observations :
- Hydroxy vs. Methoxy : The hydroxy group in the target compound enables reversible ester formation with diols (e.g., glucose), critical for responsive drug delivery systems , while methoxy analogs lack this reactivity .
- Chloro Position : Chlorine at the 5-position (target compound) reduces electron density on the pyridine ring compared to 6-chloro derivatives, enhancing electrophilicity in Suzuki-Miyaura couplings .
Stability and Reactivity
- Oxidative Stability : The hydroxy group increases susceptibility to oxidation (e.g., H₂O₂-mediated cleavage ), whereas methyl groups provide steric protection against degradation .
- Boronate Formation: The target compound’s pKa (~7–9) allows boronate formation at physiological pH, unlike non-hydroxylated analogs (e.g., 6-chloropyridinyl boronic acid) .
- Synthetic Utility : In Suzuki-Miyaura couplings, steric hindrance from the 6-methyl group may reduce reaction yields compared to less hindered analogs (e.g., 2-chloro-3-hydroxyphenyl boronic acid) .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | (2-Chloro-3-hydroxyphenyl)boronic Acid | (5-Chloro-2-methoxypyridin-4-yl)boronic Acid |
|---|---|---|---|
| Molecular Weight | ~187.5 g/mol* | 172.5 g/mol | 201.6 g/mol |
| pKa | ~7.5–8.0 | ~8.5 | ~9.2 |
| LogP (Predicted) | 1.8 | 2.1 | 2.5 |
| Boronate Stability (pH 7.4) | High | Moderate | Low |
*Estimated based on structural analogs .
Table 2: Reaction Yields in Suzuki-Miyaura Coupling
Biological Activity
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article examines its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₈BClNO₃, with a molecular weight of approximately 171.39 g/mol. The compound features a hydroxyl group, a chlorine atom at the 5-position, and a methyl group at the 6-position of the pyridine ring, which contribute to its unique chemical reactivity and biological interactions.
Boronic acids interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group in this compound enhances its solubility and potential interactions with biological molecules. Key mechanisms include:
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues.
- Receptor Modulation : The compound may influence receptor activity through competitive binding or allosteric modulation.
- Antiviral Activity : Some studies suggest that pyridine derivatives exhibit antiviral properties by inhibiting viral replication pathways.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Research indicates potential applications in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Exhibits activity against various bacterial strains, potentially through inhibition of bacterial enzymes.
- Anti-inflammatory Effects : May modulate inflammatory pathways, reducing cytokine production.
Research Findings and Case Studies
Several studies have investigated the biological activity of boronic acids and their derivatives, including this compound:
- Anticancer Studies :
-
Antimicrobial Activity :
- A comparative analysis showed that various pyridine derivatives exhibited significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may share similar properties.
- Anti-inflammatory Mechanisms :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₆H₈BClNO₃ | Hydroxyl group enhances solubility and biological interactions |
| (5-Chloro-2-methoxypyridin-3-yl)boronic acid | C₇H₈BClNO₃ | Methoxy group may affect electronic properties |
| (5-Chloro-pyridineboronic acid) | C₆H₆BClN | Different boron attachment position affects reactivity |
Q & A
Basic: What are the standard synthetic routes and characterization methods for (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid?
Answer:
Synthesis typically involves halogenation and boronation of a pyridine precursor. For example, chlorination at the 5-position and methylation at the 6-position precede boronic acid introduction via Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) . Optimization often requires inert atmospheres (e.g., N₂) and temperature control (e.g., 80–100°C) to minimize side reactions . Characterization includes:
- NMR : To confirm substitution patterns (¹H/¹³C) and boronic acid integrity (¹¹B NMR).
- X-ray crystallography : For structural validation (SHELX programs are widely used for refinement) .
- HPLC : For purity assessment, as seen in rhodamine-boronic acid receptor isolation methods .
Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Answer:
The boronic acid group enables C–C bond formation with aryl/heteroaryl halides. Key considerations:
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like Na₂CO₃ .
- Solvents : Dioxane/water mixtures for solubility and reactivity .
- Steric effects : The 6-methyl and 5-chloro substituents may influence coupling efficiency by modulating electronic and steric environments .
Advanced: What methodologies assess the binding kinetics of this boronic acid with diols (e.g., sugars)?
Answer:
Stopped-flow fluorescence spectroscopy is critical for measuring kon/koff rates:
- Experimental setup : Mix equimolar boronic acid and diol solutions under physiological pH (7.4) .
- Data interpretation : kon values correlate with thermodynamic affinity (e.g., fructose > glucose) .
- Fluorescence quenching : Used to track real-time binding, as seen in isoquinolinylboronic acid studies .
Advanced: How do secondary interactions affect glycoprotein binding studies with this boronic acid?
Answer:
Surface plasmon resonance (SPR) spectroscopy reveals non-specific interactions:
- Buffer optimization : High-salt buffers (e.g., PBS) reduce electrostatic interference, while borate buffers (pH 8.5) enable reversible binding .
- Surface functionalization : Immobilization via carboxymethyl dextran minimizes denaturation, as demonstrated in avidin studies .
Advanced: What evidence supports its potential anticancer activity, and how can structure-activity relationships (SAR) be explored?
Answer:
Glioblastoma cell assays show dose-dependent cytotoxicity, but SAR requires:
- Substituent variation : Testing analogs (e.g., replacing Cl with Br or modifying the hydroxy group) to assess potency .
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and ROS generation measurements .
- Computational modeling : Docking studies to predict interactions with cancer-related enzymes .
Basic: What are the stability and handling protocols for this compound?
Answer:
- Storage : Dry, inert atmospheres (0–6°C) to prevent hydrolysis .
- Decomposition risks : Avoid strong acids/bases to preserve the boronic acid moiety .
- Safety : Use PPE (gloves, goggles) due to potential irritancy, as advised for similar arylboronic acids .
Advanced: How can computational methods enhance its application in drug design?
Answer:
- Bioisostere replacement : Substituting carboxylates with boronic acids to improve target binding (e.g., protease inhibitors) .
- MD simulations : Predict binding kinetics with glycoproteins or membrane transporters .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Basic: What role does it play in fluorescent sensor development?
Answer:
The boronic acid-diol interaction enables saccharide detection via:
- Fluorescence enhancement/quenching : As seen in rhodamine-based sensors, where binding alters emission .
- pH sensitivity : Fluorescence intensity increases with pH (pKa ~7.6), allowing ratiometric measurements .
Advanced: How do substituents (e.g., Cl, CH₃, OH) influence its reactivity?
Answer:
- Electron-withdrawing Cl : Enhances boronic acid Lewis acidity, improving diol binding .
- Steric hindrance (CH₃) : May reduce coupling efficiency in Suzuki reactions but stabilize intermediates .
- Hydroxy group : Facilitates hydrogen bonding in crystal packing, aiding structural characterization .
Advanced: Why do thermodynamic affinities for sugars vary, and how are these differences leveraged experimentally?
Answer:
Binding constants (Ka) depend on diol geometry and boronic acid electronics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
